AICA 核糖核苷酸

描述

AICA ribonucleotide is a cell-permeable activator of AMP-activated protein kinase (AMPK). It activates AMPK in a cell-free assay when used at concentrations ranging from 1 to 500 µM .

Synthesis Analysis

The biosynthesis of AICA ribonucleotides, the pharmaceutically active metabolites of AICA-based drugs, was explored in a study. In an enzymatic cascade, a phosphoribosyl transferase is combined with two different polyphosphate kinases to selectively produce AICA ribonucleoside di- or triphosphate .Molecular Structure Analysis

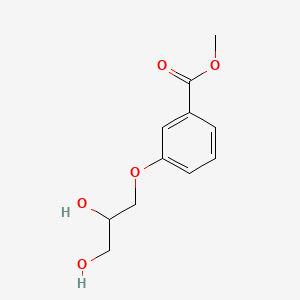

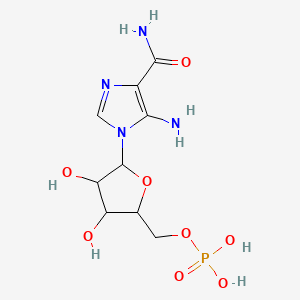

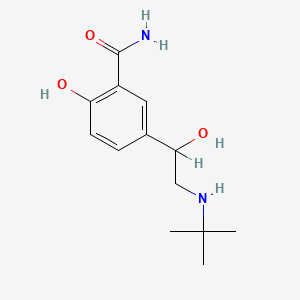

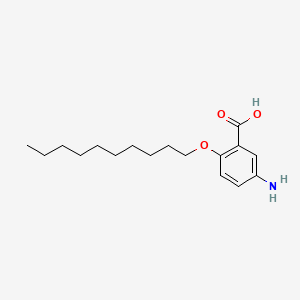

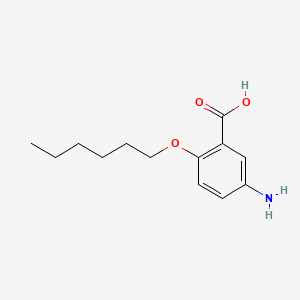

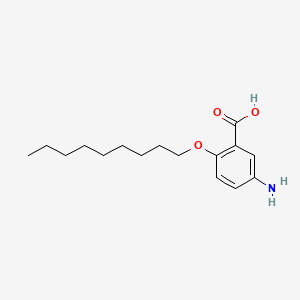

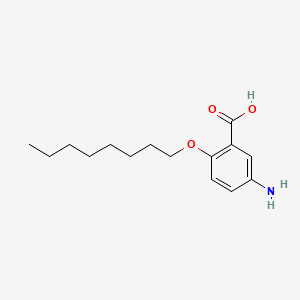

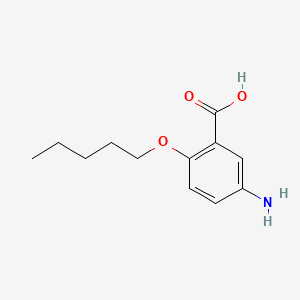

The molecular formula of AICA ribonucleotide is C9H15N4O8P . The IUPAC name is (1R)-1-(5-Amino-4-carbamoyl-1H-imidazol-1-yl)-1,4-anhydro-D-ribitol 5-(dihydrogen phosphate) .Chemical Reactions Analysis

In the biosynthesis of AICA ribonucleotides, a phosphoribosyl transferase is combined with two different polyphosphate kinases to selectively produce AICA ribonucleoside di- or triphosphate .Physical And Chemical Properties Analysis

The molecular weight of AICA ribonucleotide is 338.21 g/mol . It is a 1-(phosphoribosyl)imidazolecarboxamide and an aminoimidazole .科学研究应用

- In vitro studies have shown that AICAR, as an AMP-activated protein kinase (AMPK) activator, can enhance MSC proliferation and osteogenic differentiation .

- AICAR is a widely used pharmacological modulator of AMPK activity. Early studies focused on AICAR as an AMPK activator to understand its role in metabolic regulation .

Stem Cell Preservation and Regenerative Medicine

AMPK Activation and Metabolic Regulation

Pluripotency Maintenance in Embryonic Stem Cells (ESCs)

作用机制

Target of Action

AICA ribonucleotide, also known as 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), primarily targets the AMP-dependent protein kinase (AMPK) . AMPK is a crucial enzyme involved in energy homeostasis and metabolic regulation within cells .

Mode of Action

AICAR is an analog of adenosine monophosphate (AMP) and can stimulate AMPK activity . The nucleoside form of AICAR, acadesine, enters cardiac cells and inhibits adenosine kinase and adenosine deaminase . This enhances the rate of nucleotide re-synthesis, increasing adenosine generation from adenosine monophosphate, particularly during conditions of myocardial ischemia . In cardiac myocytes, acadesine is phosphorylated to AICAR, activating AMPK without changing the levels of the nucleotides .

Biochemical Pathways

AICAR is an intermediate in the generation of inosine monophosphate . It can enter the de novo synthesis pathway for adenosine synthesis, inhibiting adenosine deaminase, which leads to an increase in ATP levels and adenosine levels .

Pharmacokinetics

It is known that the nucleoside form of aicar, acadesine, can enter cardiac cells . More research is needed to fully understand the pharmacokinetic profile of AICAR.

Result of Action

The activation of AMPK by AICAR has been shown to have potential therapeutic effects. It has been used clinically to treat and protect against cardiac ischemic injury . The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery . It is currently of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle .

未来方向

AICA ribonucleotide has been used clinically to treat and protect against cardiac ischemic injury. The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery and is currently of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle .

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N4O8P/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTGFIUVDGNKRI-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904363 | |

| Record name | AICAR monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | AICAR | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

AICA ribonucleotide | |

CAS RN |

3031-94-5 | |

| Record name | AICA Ribotide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3031-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AICAR | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AICA ribonucleotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01700 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AICAR monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-(5-O-phosphono-β-D-ribofuranosyl)-1H-imidazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AICAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0X88YW0YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AICAR | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001517 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does AICA ribonucleotide interact with its targets, and what are the downstream effects?

A1: AICA ribonucleotide (AICAR) primarily acts as an AMP-activated protein kinase (AMPK) activator. [] AICAR mimics the effects of AMP, a key cellular energy sensor, leading to the activation of AMPK. This activation triggers a cascade of downstream effects, including:

- Upregulation of catabolic pathways: AMPK activation stimulates pathways that generate ATP, such as glucose uptake and fatty acid oxidation. []

- Downregulation of anabolic pathways: AMPK activation inhibits energy-consuming processes like protein synthesis and fatty acid synthesis. []

- Modulation of gene expression: AICAR treatment has been shown to influence the expression of genes involved in pluripotency, differentiation, and epigenetic modification. [, ]

Q2: What are the structural characteristics of AICA ribonucleotide?

A2: The molecular formula of AICA ribonucleotide is C9H15N4O8P. It has a molecular weight of 338.21 g/mol. Unfortunately, the provided research excerpts do not include specific details regarding spectroscopic data for AICA ribonucleotide.

Q3: Which enzymes are inhibited by AICA ribonucleotide in the de novo purine nucleotide biosynthesis pathway?

A3: Research suggests that AICA ribonucleotide primarily inhibits 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), the second folate-dependent enzyme in de novo purine biosynthesis. [, ] Some studies also indicate potential inhibitory effects on glycinamide ribonucleotide formyltransferase (GARFTase), although this inhibition is often secondary to AICARFTase inhibition. [, ]

Q4: How does the structure of AICA ribonucleotide analogues impact their activity and selectivity?

A4: Modifications to the AICA ribonucleotide structure, particularly in the bridge region and side chain, significantly influence its activity, potency, and selectivity. [, , ] For instance:

- Bridge length: Analogues with 4-carbon bridges exhibit higher potency toward FRα-expressing cells compared to those with shorter or longer bridges. [, ]

- Side chain modifications: Introducing aromatic substituents, fluorine atoms, or altering the bridge region's amide conformation can affect FRα selectivity and enzyme inhibition profiles. [, , ]

Q5: What is the role of folate receptors in the cellular uptake of AICA ribonucleotide and its analogues?

A5: AICA ribonucleotide analogues can be designed to utilize specific folate transporters for cellular entry. Compounds like AGF127 and AGF50 demonstrate selectivity for folate receptor alpha (FRα) over the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). [, ] This selectivity is crucial for targeted therapy, as FRα is overexpressed in many cancers but has limited expression in normal tissues. [, ]

Q6: How does AICA ribonucleotide influence autophagy in retinal pigment epithelial (RPE) cells?

A6: Studies show that AICAR induces autophagy in ARPE-19 cells, promoting the clearance of protein aggregates. [, ] This effect is particularly relevant in the context of age-related macular degeneration (AMD), where impaired protein degradation in RPE cells plays a significant role. [, ] AICAR's ability to induce autophagy and promote the removal of protein aggregates suggests its potential as a therapeutic target for AMD.

Q7: Are there any biomarkers associated with AICA ribonucleotide's mechanism of action or potential efficacy?

A7: While the research excerpts do not directly identify specific biomarkers for AICA ribonucleotide, they highlight its influence on several cellular processes and pathways that could be explored for potential biomarkers:

- AMPK activation: Measuring AMPK phosphorylation status could serve as a marker for AICAR activity. []

- ZMP accumulation: The intracellular accumulation of ZMP, the product of AICARFTase, could indicate AICAR's inhibitory effect on de novo purine biosynthesis. [, ]

- Gene expression changes: Monitoring the expression of genes involved in pluripotency, differentiation, or epigenetic modification, as influenced by AICAR, could provide insights into its effects on cellular function. [, ]

Q8: What are the potential applications of AICA ribonucleotide in cancer treatment?

A8: The research highlights several potential applications of AICA ribonucleotide and its analogues in cancer treatment:

- Targeting FRα-overexpressing tumors: Analogues selective for FRα could deliver therapeutic payloads specifically to cancer cells, minimizing off-target effects. [, ]

- Inhibiting de novo purine biosynthesis: Blocking AICARFTase and potentially GARFTase could disrupt purine nucleotide production, essential for cancer cell growth and proliferation. [, , ]

- Synergistic effects with existing therapies: AICAR's influence on AMPK and other signaling pathways might enhance the efficacy of existing cancer treatments. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Carbamoyl(phenyl)amino]benzoic acid](/img/structure/B1666663.png)